3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one
Description
3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one is a bicyclic heterocyclic compound characterized by a fused pyrrole-pyrazinone scaffold. It serves as a critical intermediate in synthesizing Peramine, a pyrrolopyrazine alkaloid produced by grass endophytes to deter herbivores . The compound’s structure includes a 3-aminopropyl side chain at position 3 and a methyl group at position 2, which influence its reactivity and biological interactions. Its molecular formula is C₁₁H₁₅N₃O (unlabelled form) , and its deuterated analog (C₁₁H₁₂D₃N₃O) is used in isotope-labelled metabolic studies .
Properties
IUPAC Name |
3-(3-aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-9(4-2-6-12)8-14-7-3-5-10(14)11(13)15/h3,5,7-8H,2,4,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLROABPNJSWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN2C=CC=C2C1=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The potassium salt of methyl pyrrole-2-carboxylate undergoes nucleophilic attack on the β-position of the nitroalkene, facilitated by polar aprotic solvents such as tetrahydrofuran (THF) at −78°C. This step yields a nitro intermediate, which is subsequently reduced to the amine and cyclized under acidic conditions to form the pyrrolopyrazinone scaffold (10 ). Critical parameters include:
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Temperature : Sub-zero conditions (−78°C) to minimize side reactions.
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Base : Potassium hydride (KH) for deprotonation of the pyrrole.
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Solvent : Anhydrous THF to stabilize the enolate intermediate.
Yield and Optimization
Initial reports indicate a moderate yield of 45–50% for the Michael adduct. Optimization studies revealed that substituting KH with lithium hexamethyldisilazide (LiHMDS) improved yields to 65% by enhancing enolate stability.
Following core formation, the introduction of the 3-aminopropyl side chain requires allylic bromination and subsequent displacement.
Allylic Bromination
The intermediate pyrrolopyrazinone (10 ) is treated with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN) to install a bromide at the allylic position (11 ). This step proceeds with 74–77% yield, as shown in Table 1.
Table 1: Allylic Bromination Efficiency
Cyanomethyl Cuprate Displacement
The allylic bromide (11 ) undergoes nucleophilic displacement with a cyanomethyl cuprate reagent, generated in situ from cyanomethyl lithium and copper(I) iodide. This step introduces the cyanomethyl group, which is hydrolyzed to the primary amine (12 ) under acidic conditions. Key considerations include:
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Reagent Stoichiometry : A 2:1 ratio of cyanomethyl lithium to CuI ensures complete conversion.
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Solvent : Diethyl ether at −20°C to prevent over-reduction.
Guanidino Group Installation and Final Modification
The terminal step involves converting the nitrile group to a monosubstituted guanidine, a hallmark of peramine’s bioactivity.
Nitrile Hydrolysis and Guanidination
The nitrile intermediate (12 ) is hydrolyzed to the corresponding amine using HCl/EtOH, followed by treatment with methylisothiourea sulfate to introduce the guanidino group. This two-step sequence achieves an overall yield of 38–42%.
Table 2: Guanidination Efficiency
Isotope-Labelled Derivative Synthesis
While the user’s query focuses on the non-deuterated compound, insights from labelled analogues (e.g., this compound-d3) reveal parallel synthetic routes. Deuterium incorporation typically occurs at the aminopropyl side chain via deuterated alkylating agents, preserving the core methodology.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is versatile, with modifications leading to diverse pharmacological and chemical properties. Below is a detailed comparison with key analogs:
Substituted PARP-1 Inhibitors
- 6-[4-Fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-one Key Features: Optimized for PARP-1 inhibition, exhibits low nanomolar enzyme potency (IC₅₀ < 10 nM) and selective cytotoxicity in BRCA-deficient cancer cells . Comparison: Unlike 3-(3-aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, this compound lacks the fused pyrrole ring but shares pyrazinone-based PARP-1 targeting. The aminopropyl group in the target compound may enhance solubility but reduces PARP-1 affinity compared to the piperazine-carboxylate moiety in this analog .
- 7-Acetylpyrrolo[1,2-a]pyrazin-1(2H)-one Key Features: Intermediate in synthesizing brominated derivatives. The acetyl group at position 7 allows further functionalization via bromination or substitution . Comparison: The acetyl group increases electrophilicity, enabling nucleophilic substitutions, whereas the 3-aminopropyl group in the target compound supports amine-specific reactions (e.g., conjugation or salt formation) .
Kinase Inhibitors
- 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives (e.g., Compound 34) Key Features: Potent Pim1/Pim2 kinase inhibitors (IC₅₀ < 50 nM). Saturation of the pyrazinone ring (3,4-dihydro modification) enhances planar rigidity, improving kinase binding . Comparison: The 3-aminopropyl group in the target compound introduces conformational flexibility, which may reduce kinase affinity compared to the rigid dihydro analogs .
Brominated and Functionalized Analogs
- 6-Bromo-4-[(2,3-dihydro-1,3-dimethyl-2-oxo-1H-imidazol-4-yl)methyl]-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one (4e) Key Features: Bromine at position 6 enhances electrophilic reactivity, enabling cross-coupling reactions. The imidazolylmethyl group contributes to hydrophobic interactions in biological systems . Comparison: The target compound’s 3-aminopropyl group provides a hydrophilic handle absent in 4e, making it more suitable for aqueous-phase reactions .
Hydrogen-Bonded Derivatives
- 2-Amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one Key Features: Forms intramolecular C–H···O hydrogen bonds, stabilizing the bicyclic structure. The amino group at position 2 participates in intermolecular H-bonding .
Structural and Functional Data Table
Key Research Findings
PARP-1 Selectivity : Pyrrolo[1,2-a]pyrazin-1(2H)-ones with electron-withdrawing groups (e.g., piperazine-carboxylate) show higher PARP-1 affinity than those with alkylamine side chains .
Hydrogen Bonding: Intramolecular C–H···O bonds in unsubstituted analogs enhance structural stability but limit solubility, which is mitigated by hydrophilic substituents like 3-aminopropyl .
Kinase vs. PARP Targeting: Saturation of the pyrazinone ring (e.g., dihydro derivatives) shifts activity from PARP-1 to kinase inhibition, highlighting scaffold flexibility .
Synthetic Utility: Brominated and acetylated derivatives serve as intermediates for further functionalization, whereas the 3-aminopropyl group enables peptide coupling or salt formation .
Biological Activity
3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, also known by its CAS number 116212-55-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C11H15N3O
- Molecular Weight: 205.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound has been shown to modulate the activity of various enzymes and receptors, influencing key signaling pathways involved in cellular processes such as proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its effectiveness against different cancer cell lines. The compound exhibits cytotoxic effects that lead to cell cycle arrest and apoptosis in cancer cells.
Case Study:
A study published in PubMed reported that derivatives of pyrrolopyrazines, including this compound, showed promising results against various cancer models. The mechanism involved the inhibition of kinesin spindle protein (KSP), leading to mitotic arrest and subsequent cell death .
Antimicrobial Activity
Additionally, the compound has been investigated for its antimicrobial properties. Research indicates that it may possess activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other compounds in its class:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Imidazo[1,2-a]pyrazines | Anticancer | KSP inhibition |
| Pyrazolo[3,4-b]pyridines | Antimicrobial | Cell membrane disruption |
Synthesis and Evaluation
The synthesis of this compound involves multicomponent reactions and has been optimized for yield and purity in laboratory settings. Its structure allows for modifications that can enhance biological activity or reduce toxicity.
Recent Publications
Several studies have focused on the structure-activity relationship (SAR) of pyrrolopyrazine derivatives. A review article summarized the biological activities associated with these compounds and noted that modifications at specific positions could significantly alter their efficacy against various biological targets .
Q & A
Q. What are the optimal synthetic routes for 3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as 2-aminopyrazine derivatives with α,β-unsaturated carbonyl compounds. A common protocol includes:
- Step 1 : Alkylation of pyrrole intermediates with bromoalkylamines (e.g., 3-aminopropyl bromide) under basic conditions (K₂CO₃/DMF, 60°C).
- Step 2 : Cyclization via acid-catalyzed (e.g., pTsOH) or base-mediated (e.g., NaH) conditions to form the fused pyrrolo-pyrazine core .
- Key Variables :
- Catalyst : Ni-Raney or Pd catalysts improve regioselectivity in cyclization steps .
- Solvent : Polar aprotic solvents (DME, THF) enhance reaction rates compared to non-polar alternatives.
- Yield Optimization :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| pTsOH, DMF, 80°C | 72 | 98 | |
| NaH, THF, reflux | 65 | 95 |
Q. How can structural elucidation of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl group at C2, aminopropyl chain at C3). Key signals include δ 2.1–2.5 ppm (aminopropyl protons) and δ 6.8–7.2 ppm (pyrrole protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₁H₁₆N₃O⁺, exact mass 206.1283) .
- X-ray Crystallography : For absolute configuration determination, though limited by crystallinity challenges in flexible aminopropyl derivatives .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., BET inhibitors, kinase modulators):
- Enzyme Inhibition : Fluorescence-based assays for BRD4(1) bromodomains (IC₅₀ < 1 µM in related compounds) .
- Cell Viability : MTT assays in cancer cell lines (e.g., HCT116, HepG2) to evaluate antiproliferative effects .
- Sirtuin Activation : Fluorogenic deacetylation assays (Sirt6 activation reported in pyrrolo-pyrazine derivatives) .
Advanced Research Questions
Q. How does the aminopropyl substituent influence pharmacokinetics and target engagement in vivo?
- Methodological Answer :
- Lipophilicity : The aminopropyl chain increases logP by ~0.5 units compared to unsubstituted analogs, improving membrane permeability (Caco-2 assay Papp > 5 × 10⁻⁶ cm/s) .
- Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated oxidation. Methyl groups at C2 reduce metabolic degradation (t₁/₂ > 60 min in human microsomes) .
- In Vivo PK : Administer IV/PO in rodent models (e.g., Sprague-Dawley rats) to measure AUC, Cmax, and clearance. Dose: 10 mg/kg; expected bioavailability >40% due to enhanced solubility .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Common discrepancies arise from:
- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM in kinase assays).
- Protein Isoforms : Test selectivity across BET bromodomains (BRD2/3/4) using AlphaScreen technology .
- Data Validation :
| Confounding Factor | Resolution Strategy | Reference |
|---|---|---|
| Off-target kinase binding | Broad-panel kinase profiling | |
| Solubility artifacts | Use DLS to confirm compound aggregation |
Q. How can computational modeling guide the design of derivatives with improved Sirt6 affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with Sirt6’s hydrophobic pocket (PDB: 5Y2N). Key residues: Phe64, Trp68 .
- MD Simulations : 100-ns simulations to assess stability of aminopropyl-Sirt6 hydrogen bonds (RMSD < 2.0 Å indicates stable binding) .
- QSAR : Build models using descriptors like polar surface area (PSA < 90 Ų improves blood-brain barrier penetration) .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show no efficacy?
- Root Cause : Variability in cell line genetic backgrounds (e.g., p53 status) and compound batch purity (>95% required for reliable IC₅₀).
- Resolution :
- Re-test compounds with orthogonal purity validation (HPLC-MS).
- Use isogenic cell lines (e.g., HCT116 p53⁺/⁻) to isolate genetic dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
